molecular formula C25H31NO3 B14232071 N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide CAS No. 594872-61-4

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide

Cat. No.: B14232071
CAS No.: 594872-61-4
M. Wt: 393.5 g/mol
InChI Key: CNNCQHZKPJFYFD-UHFFFAOYSA-N
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Description

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a benzamide group, a cyclohexyl ring, and various substituents that contribute to its distinct chemical behavior.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of the benzamide group and other substituents. Common reagents used in these reactions include benzoyl chloride, cyclohexylamine, and various catalysts to facilitate the reactions under controlled conditions.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH to achieve consistent results. Advanced techniques like chromatography and crystallization are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Halogens, alkylating agents; often carried out under reflux conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups.

Scientific Research Applications

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a reference compound in analytical studies.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving inflammation and microbial infections.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.

Mechanism of Action

The mechanism of action of N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-4-ethylbenzamide
  • N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-3-methoxy-2-methylbenzamide

Uniqueness

N-[1-(3,5-Dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide stands out due to its unique combination of functional groups and structural features

Properties

CAS No.

594872-61-4

Molecular Formula

C25H31NO3

Molecular Weight

393.5 g/mol

IUPAC Name

N-[1-(3,5-dimethylbenzoyl)cyclohexyl]-2-ethyl-3-methoxybenzamide

InChI

InChI=1S/C25H31NO3/c1-5-20-21(10-9-11-22(20)29-4)24(28)26-25(12-7-6-8-13-25)23(27)19-15-17(2)14-18(3)16-19/h9-11,14-16H,5-8,12-13H2,1-4H3,(H,26,28)

InChI Key

CNNCQHZKPJFYFD-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC=C1OC)C(=O)NC2(CCCCC2)C(=O)C3=CC(=CC(=C3)C)C

Origin of Product

United States

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